4-(Azetidin-3-yl)-n,n-dimethylaniline
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Overview
Description
4-(Azetidin-3-yl)-n,n-dimethylaniline is a chemical compound that features an azetidine ring attached to a dimethylaniline moiety Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological and chemical significance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)-n,n-dimethylaniline typically involves the formation of the azetidine ring followed by its attachment to the dimethylaniline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition to yield the target compound .
Industrial Production Methods: Industrial production of this compound may employ green and cost-effective synthetic methods. For instance, using commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors, can yield important intermediates for further scale-up production .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yl)-n,n-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the dimethylaniline moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the azetidine ring or the aromatic ring of the dimethylaniline group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-(Azetidin-3-yl)-n,n-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-n,n-dimethylaniline involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dimethylaniline moiety can further enhance these interactions, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with various biological activities.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar chemical properties.
Piperidine: A six-membered nitrogen-containing heterocycle commonly used in pharmaceuticals.
Morpholine: A six-membered ring containing both nitrogen and oxygen, used in various chemical applications.
Uniqueness: 4-(Azetidin-3-yl)-n,n-dimethylaniline is unique due to the combination of the azetidine ring and the dimethylaniline moiety.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-(azetidin-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-9(4-6-11)10-7-12-8-10/h3-6,10,12H,7-8H2,1-2H3 |
InChI Key |
JPKYHKHVRPQHDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
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